![molecular formula C24H19BrClN3O2 B2464247 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea CAS No. 1116001-54-7](/img/structure/B2464247.png)
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea
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Description
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea, commonly known as BQ-123, is a potent and selective antagonist of the endothelin-1 (ET-1) receptor. Endothelin-1 is a peptide that plays a crucial role in various physiological functions such as regulation of blood pressure, vascular tone, and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.
Scientific Research Applications
Antiproliferative Effects
- Compounds with urea or bis-urea functionalities, including those with halogen substituted benzene moieties, have shown antiproliferative effects against various cancer cell lines. For instance, certain urea derivatives displayed moderate antiproliferative effects and stronger activity against breast carcinoma MCF-7 cell line. The bis-ureas with hydroxy and fluoro substituents demonstrated extreme selectivity against MCF-7 cells (Perković et al., 2016).
Antimicrobial Activity
- Novel urea derivatives, including those with imidazole and chlorophenyl groups, have been evaluated for their antimicrobial properties. For example, certain compounds exhibited significant antimicrobial activity in susceptibility assays (Rani et al., 2014).
Inhibition of Tyrosinase
- Isoquinoline urea/thiourea derivatives have been synthesized and evaluated for their inhibitory effects on the enzyme tyrosinase. These compounds could have potential applications in treating conditions related to abnormal tyrosinase activity (Genc et al., 2014).
Anticholinesterase Activities
- Certain coumarylthiazole derivatives containing aryl urea/thiourea groups have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These activities suggest potential applications in treating diseases like Alzheimer's (Kurt et al., 2015).
Inhibition of PDGF Receptor Phosphorylation
- Quinazoline derivatives with urea functionalities have been found to inhibit platelet-derived growth factor (PDGF) receptor phosphorylation effectively, which might be beneficial in treating atherosclerosis and other cellular proliferative disorders (Matsuno et al., 2002).
Photophysical Properties and Biomolecular Binding
- Studies on the synthesis of various quinoline derivatives have explored their photophysical properties and biomolecular binding capabilities, indicating potential applications in areas like molecular imaging or targeted drug delivery (Bonacorso et al., 2018).
properties
IUPAC Name |
1-(2-bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3O2/c1-2-31-23-14-22(15-7-9-16(26)10-8-15)28-20-12-11-17(13-18(20)23)27-24(30)29-21-6-4-3-5-19(21)25/h3-14H,2H2,1H3,(H2,27,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMZENJUIVDILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea |
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